REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[C:9](OC(=O)C)(=[O:11])[CH3:10]>C(O)(=O)C>[NH:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8])[C:9]([CH3:10])=[O:11]
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Name
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|
Quantity
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10.9 g
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Type
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reactant
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Smiles
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NC1=C(C=CC=C1)O
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
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|
Quantity
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10.2 g
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Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the reaction
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Name
|
|
Type
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product
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Smiles
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N(C(=O)C)C1=C(C=CC=C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |